molecular formula C16H15Cl2NO2 B5549677 3,6-dichloro-N-(4-ethylphenyl)-2-methoxybenzamide

3,6-dichloro-N-(4-ethylphenyl)-2-methoxybenzamide

Cat. No.: B5549677
M. Wt: 324.2 g/mol
InChI Key: JKHQXQZMVMYITF-UHFFFAOYSA-N
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Description

3,6-dichloro-N-(4-ethylphenyl)-2-methoxybenzamide is a useful research compound. Its molecular formula is C16H15Cl2NO2 and its molecular weight is 324.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 323.0479841 g/mol and the complexity rating of the compound is 345. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Structure and Interaction Modeling

  • The molecular structure and intermolecular interactions of similar compounds have been studied through methods such as single crystal X-ray diffraction and DFT calculations. These studies assess the effects of dimerization and crystal packing on molecular geometry, emphasizing the minor influence on bond lengths and angles but significant effects on dihedral angles and rotational conformations of aromatic rings (Karabulut et al., 2014).

Physical Properties and Analytical Methods

  • Research on the physical properties such as molar refraction and polarizability of antiemetic drugs closely related to 3,6-dichloro-N-(4-ethylphenyl)-2-methoxybenzamide has been conducted, showing significant polarizability effects with increased drug concentration (Sawale et al., 2016).

Synthesis and Gastroprokinetic Activity

  • The synthesis and structure-activity relationships of benzamides with potential gastroprokinetic activity have been explored, revealing the importance of specific structural features for potent gastric emptying activity. These studies indicate the critical role of molecular configurations and substitutions in defining the biological activities of these compounds (Morie et al., 1995).

Antidopaminergic Properties and Receptor Models

  • Comparative studies on the solid state conformations and antidopaminergic effects of remoxipride hydrochloride and related benzamides have been conducted in relation to dopamine receptor models, suggesting the influence of molecular conformation on receptor blocking activity (Högberg et al., 1986).

Chemical Synthesis and Polymer Chemistry

  • Novel aromatic polyimides have been synthesized and characterized, demonstrating the diverse applications of related benzamide compounds in materials science. These polymers exhibit high thermal stability and are soluble in common organic solvents, highlighting the versatility of benzamide derivatives in polymer chemistry (Butt et al., 2005).

Mechanism of Action

The mechanism of action of 3,6-dichloro-N-(4-ethylphenyl)-2-methoxybenzamide is not specified in the sources I found .

Safety and Hazards

The safety and hazards associated with 3,6-dichloro-N-(4-ethylphenyl)-2-methoxybenzamide are not specified in the sources I found .

Future Directions

The future directions for the study or use of 3,6-dichloro-N-(4-ethylphenyl)-2-methoxybenzamide are not mentioned in the sources I found .

Properties

IUPAC Name

3,6-dichloro-N-(4-ethylphenyl)-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NO2/c1-3-10-4-6-11(7-5-10)19-16(20)14-12(17)8-9-13(18)15(14)21-2/h4-9H,3H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKHQXQZMVMYITF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2OC)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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